N-methyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-5-(oxolan-3-yl)-1H-pyrazole-4-carboxamide
Description
N-methyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-5-(oxolan-3-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that features a pyrazole ring substituted with a trifluoromethyl group and an oxolan-3-yl group
Properties
IUPAC Name |
N-methyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-5-(oxolan-3-yl)-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N5O2/c1-22(6-10-7-23(2)21-13(10)15(16,17)18)14(24)11-5-19-20-12(11)9-3-4-25-8-9/h5,7,9H,3-4,6,8H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHCWSGXTODIOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)CN(C)C(=O)C2=C(NN=C2)C3CCOC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-methyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-5-(oxolan-3-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Attachment of the oxolan-3-yl group: This can be done through nucleophilic substitution reactions where the oxolan-3-yl group is introduced using appropriate alkylating agents.
Chemical Reactions Analysis
N-methyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-5-(oxolan-3-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups like carbonyls to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Scientific Research Applications
N-methyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-5-(oxolan-3-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-methyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-5-(oxolan-3-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect .
Comparison with Similar Compounds
N-methyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-5-(oxolan-3-yl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
This compound: This compound shares a similar pyrazole ring structure but differs in the substituents attached to the ring.
3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: This compound lacks the oxolan-3-yl group, making it less lipophilic and potentially less effective in penetrating cell membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
